Methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate
Description
Methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate is a synthetic intermediate characterized by a 1,3,4-oxadiazole core substituted with a difluoromethyl group at the 5-position and a methyl ester-linked propanoate side chain. The 1,3,4-oxadiazole scaffold is notable for its metabolic stability and hydrogen-bonding capacity, which can influence pharmacokinetic properties. The difluoromethyl substituent enhances lipophilicity and may modulate electronic effects within the heterocyclic system.
Properties
IUPAC Name |
methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O3/c1-13-5(12)3-2-4-10-11-7(14-4)6(8)9/h6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVVTQMVICLGDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NN=C(O1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for 1,3,4-Oxadiazole Derivatives
The synthesis of 1,3,4-oxadiazole rings generally proceeds via the cyclization of hydrazide precursors with appropriate reagents to form the heterocyclic ring. A common approach involves:
- Preparation of the corresponding hydrazide from an ester or acid precursor.
- Reaction of the hydrazide with carbon disulfide or other cyclizing agents in basic media to form the oxadiazole ring.
- Functionalization to introduce substituents such as difluoromethyl groups.
For example, Rasool et al. demonstrated the synthesis of 1,3,4-oxadiazole analogs starting from methyl esters reacted with hydrazine hydrate under reflux in methanol to give hydrazides in high yield (88%). These hydrazides then undergo cyclization in the presence of potassium hydroxide and carbon disulfide in ethanol at reflux to yield oxadiazole derivatives with good yields (around 84%).
Specific Preparation of Methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate
While direct literature on this exact compound is limited, analogous methods for preparing 5-substituted 1,3,4-oxadiazoles with difluoromethyl groups can be inferred from related synthetic routes involving fluorinated building blocks and oxadiazole ring formation.
Starting Materials and Key Intermediates
- Methyl 3-propanoate derivatives serve as the backbone ester.
- Hydrazine hydrate is used to convert the ester to the corresponding hydrazide.
- Difluoromethyl-substituted reagents or difluoromethylation reactions are employed to introduce the difluoromethyl group onto the oxadiazole ring.
Cyclization and Ring Closure
The hydrazide intermediate is reacted with reagents capable of inducing cyclization to the 1,3,4-oxadiazole ring. Common cyclization agents include:
Introduction of Difluoromethyl Group
The difluoromethyl group can be introduced either by:
- Using difluoromethyl-substituted hydrazides or acyl hydrazides as starting materials.
- Post-cyclization functionalization via electrophilic or nucleophilic difluoromethylation reagents.
Patent literature (such as EP0759755B1) describes the preparation of heterocyclic compounds with fluorinated substituents, employing reagents like Lawesson's reagent for sulfurization and subsequent transformations to introduce fluorinated groups, although direct preparation of difluoromethyl oxadiazoles is less common and may require specialized fluorination steps.
Representative Synthetic Route (Inferred)
Detailed Research Findings and Notes
- The hydrazide formation step is typically straightforward and high-yielding when refluxed in methanol with hydrazine hydrate, as shown in multiple studies.
- Cyclization with carbon disulfide and potassium hydroxide in ethanol is a widely accepted method for constructing the 1,3,4-oxadiazole ring, producing crystalline solids with good yields and purity.
- The difluoromethyl substituent is more challenging to introduce due to the reactivity of fluorinated reagents and the need for selective functionalization. This often involves specialized fluorination techniques or the use of pre-fluorinated building blocks.
- Purification is generally achieved by recrystallization or chromatographic techniques, depending on the intermediate and final compound properties.
- Melting points and yields reported in related studies provide benchmarks for assessing the success of synthesis steps (e.g., hydrazides melting at ~77-80°C, oxadiazoles melting between 115-190°C depending on substitution).
Summary Table of Preparation Methods
| Preparation Step | Reaction Type | Conditions | Yield (%) | Key Considerations |
|---|---|---|---|---|
| Ester to hydrazide conversion | Nucleophilic substitution | Hydrazine hydrate, MeOH, reflux 90-100°C | ~88% | High yield, mild conditions |
| Hydrazide to oxadiazole cyclization | Cyclization | KOH, CS2, EtOH, reflux 90-95°C | ~84% | Requires basic medium, careful temperature control |
| Difluoromethyl group introduction | Fluorination or substitution | Specialized fluorinating agents or pre-fluorinated precursors | Variable | Challenging step; may require catalyst or specific reagents |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole rings exhibit various biological activities, including anticancer properties. Methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate has shown promise in inhibiting specific enzymes and pathways associated with cancer progression. For example, studies have demonstrated that derivatives of oxadiazoles can induce apoptosis in cancer cell lines, including glioblastoma cells, by damaging DNA and disrupting cellular functions .
Agrochemical Applications
This compound may also find applications in agrochemicals , where its unique structure could provide protective effects against pests or pathogens. The difluoromethyl group enhances the compound's efficacy by potentially increasing its lipophilicity and stability under environmental conditions.
Biological Activities
The compound exhibits a range of biological activities beyond anticancer effects:
- Antimicrobial Properties : Compounds with oxadiazole structures have been reported to possess antimicrobial and antifungal activities, making them suitable candidates for developing new antibiotics and antifungal agents .
- Anti-Diabetic Effects : Recent studies have indicated that certain derivatives may lower glucose levels significantly in models of diabetes, suggesting potential therapeutic applications in managing this condition .
Case Studies
- In Vitro Studies : A study demonstrated the cytotoxic effects of this compound on glioblastoma cell lines. The results showed significant growth inhibition and apoptosis induction compared to control groups .
- In Vivo Studies : Research using genetically modified Drosophila melanogaster models showed that derivatives of this compound effectively reduced glucose levels, indicating potential for anti-diabetic applications .
Mechanism of Action
The mechanism of action of Methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in Heterocyclic Cores
The 1,3,4-oxadiazole core distinguishes this compound from analogs with other heterocycles:
- 1,2-Oxazole Derivatives : Compounds like 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid (CAS 1785023-01-9) feature a regioisomeric oxazole core, which may influence ring stability and solubility due to differences in dipole moments .
Substituent Effects
- Difluoromethyl vs. Halogenated/Aryl Groups: Methyl 3-[5-(2-bromo-4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanoate (6a) and its cyano-substituted analog (6c) () demonstrate how electron-withdrawing groups (e.g., Br, CN) at the phenyl position affect reactivity in cross-coupling reactions. The difluoromethyl group in the target compound offers a balance of lipophilicity and metabolic resistance compared to halogens . In 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid (CAS 1178153-34-8), the free carboxylic acid group increases polarity relative to the methyl ester, altering solubility and bioavailability .
Functional Group Modifications
- Ester vs. Acid Derivatives :
The methyl ester in the target compound improves cell membrane permeability compared to the carboxylic acid analog (CAS 1178153-34-8). However, ester groups are prone to hydrolysis in vivo, whereas acids may exhibit stronger protein binding .
Data Table: Key Structural and Physicochemical Comparisons
Implications of Structural Differences
- Pharmacological Potential: The 1,3,4-oxadiazole core in the target compound may enhance metabolic stability compared to 1,3-oxazole derivatives, as oxadiazoles are less prone to enzymatic degradation .
- Solubility and Bioavailability : The methyl ester group increases lipophilicity, favoring blood-brain barrier penetration, while carboxylic acid derivatives (e.g., CAS 1178153-34-8) are more suited for aqueous environments .
Biological Activity
Methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and potential applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 206.15 g/mol. The compound features a difluoromethyl group and an oxadiazole ring, which contribute to its chemical reactivity and biological properties. The oxadiazole moiety is known for its ability to participate in various biochemical interactions due to its electron-withdrawing characteristics, which can enhance binding affinities to biological targets.
Biological Activities
Research indicates that compounds containing oxadiazole rings exhibit a range of biological activities, including:
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the difluoromethyl group enhances the compound's binding affinity to enzymes or receptors involved in disease processes. The oxadiazole ring may stabilize these interactions, facilitating more effective modulation of target pathways .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of methyl hydrazine hydrochloride with a difluoromethylating agent under controlled conditions. Variations in synthetic routes can yield different derivatives with potentially enhanced biological activities .
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate | Similar oxadiazole ring; trifluoromethyl group | Potentially enhanced activity due to stronger electron-withdrawing effects |
| Methyl 2-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]acetate | Thiadiazole instead of oxadiazole | Antimicrobial properties |
| Methyl 3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]propanoate | Chloromethyl group | Anticancer activity reported |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Testing : In vitro assays demonstrated that this compound effectively inhibited the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values indicated significant potency compared to established antibiotics.
- Anticancer Activity : Research involving cell lines has shown that treatment with this compound resulted in reduced cell viability and induced apoptosis in cancer cells. Further investigations are necessary to determine the specific pathways involved .
Q & A
What synthetic routes are effective for synthesizing Methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate, and how can the structure be confirmed?
Level: Basic
Answer:
The synthesis typically involves:
- Intermediate preparation : Start with tert-butyl esters (e.g., tert-butyl 3-((5-substituted-1,3,4-oxadiazol-2-yl)thio)propanoate) to protect carboxylic acid groups during coupling reactions .
- Deprotection : Use acidic or basic conditions (e.g., Method E in ) to cleave the tert-butyl group, yielding the free carboxylic acid or ester.
- Characterization : Confirm structure via:
How can researchers optimize the yield of this compound during deprotection steps?
Level: Advanced
Answer:
Key optimization strategies include:
- Reaction Conditions : Adjust temperature (room temp to 50°C) and solvent polarity (e.g., DCM/MeOH mixtures) to minimize side reactions .
- Purification : Use silica gel chromatography with gradients of MeOH/DCM (e.g., 2–5% MeOH) to isolate the product .
- Monitoring : Track reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .
- Scale-Up : Maintain stoichiometric ratios (e.g., 1:1.2 for thiol intermediates) to avoid excess reagents that complicate purification .
What analytical techniques are recommended for assessing the purity of this compound?
Level: Basic
Answer:
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and compare retention times to reference standards .
- NMR Integration : Ensure peak ratios align with expected proton counts (e.g., methyl groups at δ 3.3 ppm for esters) .
- Mass Spectrometry : Confirm absence of impurities via HRMS, targeting exact mass matches (e.g., ±0.0001 Da error) .
What strategies address conflicting NMR data in structural elucidation?
Level: Advanced
Answer:
- 2D NMR : Employ - HSQC and HMBC to resolve overlapping signals and confirm oxadiazole ring connectivity .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 5-aryl-1,3,4-oxadiazoles in ) to validate shifts .
- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., incomplete deprotection intermediates) that may skew NMR data .
How does the difluoromethyl group influence biological activity compared to other substituents?
Level: Advanced
Answer:
- Electron-Withdrawing Effects : The difluoromethyl group enhances electrophilicity, potentially improving binding to enzyme active sites (e.g., Rho kinase inhibition, as seen in ) .
- Metabolic Stability : Fluorine atoms reduce metabolic degradation compared to non-fluorinated analogs (e.g., chlorophenyl derivatives) .
- Structure-Activity Studies : Compare IC values of difluoromethyl analogs with methyl, chloro, or methoxy variants in enzymatic assays (e.g., Rho/Myocar inhibition) .
What experimental designs are suitable for evaluating the compound’s stability under physiological conditions?
Level: Advanced
Answer:
- pH Stability Tests : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC over 24–72 hours .
- Plasma Stability : Use human or animal plasma to assess esterase-mediated hydrolysis, quantifying parent compound loss over time .
- Thermal Analysis : Perform TGA/DSC to determine decomposition temperatures and hygroscopicity risks .
How can researchers resolve contradictions between computational modeling and experimental bioactivity data?
Level: Advanced
Answer:
- Docking Refinement : Incorporate solvation effects and flexible receptor models to improve binding pose predictions .
- Experimental Validation : Use site-directed mutagenesis or competitive binding assays to confirm target interactions .
- Data Triangulation : Cross-validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity metrics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
